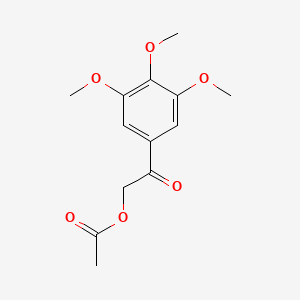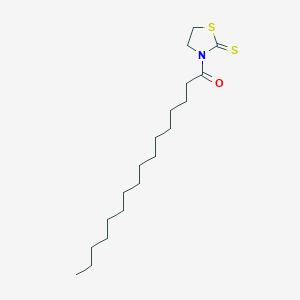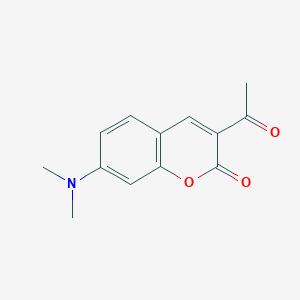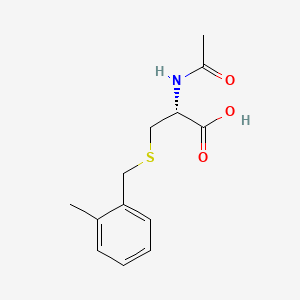
S-(2-Methylbenzyl)-N-acetylcysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Methylbenzyl)-N-acetylcysteine: is an organic compound that belongs to the class of thioethers It is a derivative of N-acetylcysteine, where the sulfur atom is bonded to a 2-methylbenzyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbenzyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions: S-(2-Methylbenzyl)-N-acetylcysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Derivatives with different functional groups
科学研究应用
Chemistry: S-(2-Methylbenzyl)-N-acetylcysteine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is investigated for its ability to scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound is explored for its therapeutic potential in treating conditions related to oxidative stress, such as neurodegenerative diseases and liver disorders. Its ability to modulate cellular redox status makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used as an additive in various formulations. It is incorporated into products to enhance stability and shelf life .
作用机制
The mechanism of action of S-(2-Methylbenzyl)-N-acetylcysteine involves its interaction with cellular thiol groups. The compound can donate its thiol group to replenish intracellular glutathione levels, thereby enhancing the antioxidant capacity of cells. This action helps in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage .
相似化合物的比较
- S-benzyldithiocarbazate (SBDTC)
- S-4-methylbenzyldithiocarbazate (S4MBDTC)
- 2-methylbenzyl alcohol
Comparison: S-(2-Methylbenzyl)-N-acetylcysteine is unique due to its specific structure, which combines the properties of N-acetylcysteine and 2-methylbenzyl groups. This combination imparts distinct antioxidant properties and makes it more effective in certain applications compared to its analogs .
属性
CAS 编号 |
73898-18-7 |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-[(2-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-3-4-6-11(9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
InChI 键 |
TYMRNCZACFVURC-LBPRGKRZSA-N |
手性 SMILES |
CC1=CC=CC=C1CSC[C@@H](C(=O)O)NC(=O)C |
规范 SMILES |
CC1=CC=CC=C1CSCC(C(=O)O)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


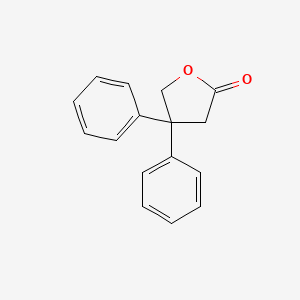
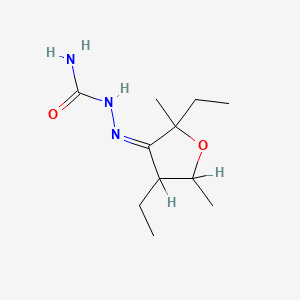

![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)
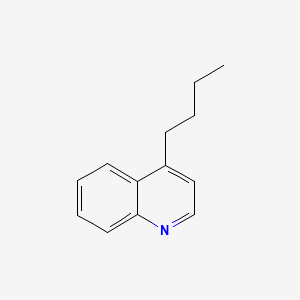

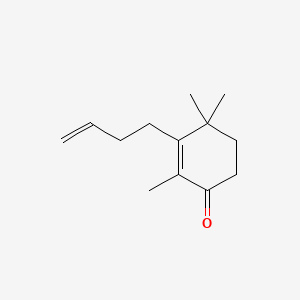
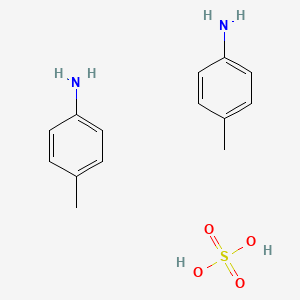

![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)
